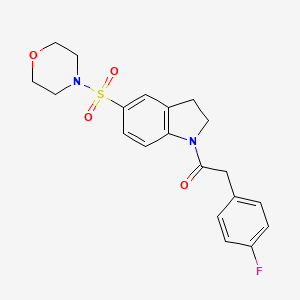

2-(4-Fluorophenyl)-1-(5-(morpholinosulfonyl)indolin-1-yl)ethanone

Description

Properties

IUPAC Name |

2-(4-fluorophenyl)-1-(5-morpholin-4-ylsulfonyl-2,3-dihydroindol-1-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21FN2O4S/c21-17-3-1-15(2-4-17)13-20(24)23-8-7-16-14-18(5-6-19(16)23)28(25,26)22-9-11-27-12-10-22/h1-6,14H,7-13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAQIPQTUQOUTBF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C2=C1C=C(C=C2)S(=O)(=O)N3CCOCC3)C(=O)CC4=CC=C(C=C4)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21FN2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Sulfonylation of Indoline Derivatives

The foundational step involves introducing the morpholinosulfonyl group to the indoline scaffold. Patent data demonstrates successful sulfonylation using N-chlorosulfonylmorpholine under Schotten-Baumann conditions:

Procedure :

- Dissolve indoline (1.0 eq) in dichloromethane (0.5 M).

- Add triethylamine (2.5 eq) as base at 0°C.

- Slowly introduce N-chlorosulfonylmorpholine (1.2 eq) over 30 min.

- Warm to room temperature and stir for 12 h.

- Quench with ice-cold 1M HCl (50 mL) and extract with ethyl acetate (3 × 100 mL).

Key Parameters :

| Variable | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 0°C → 25°C | <±5% yield |

| Equivalents R₂N | 2.3-2.7 eq | Critical |

| Solvent | Dichloromethane | Max solubility |

Purification via flash chromatography (EtOAc/hexane, 3:7) typically provides 5-(morpholinosulfonyl)indoline in 68-72% yield.

Preparation of 2-(4-Fluorophenyl)acetyl Chloride

Friedel-Crafts Acylation Methodology

Ambeed protocols adapted for scale-up synthesis demonstrate efficient production of the acyl chloride precursor:

Reaction Scheme :

$$

\text{4-Fluorobenzene} + \text{Acetyl Chloride} \xrightarrow{\text{AlCl}3} \text{2-(4-Fluorophenyl)ethanone} \xrightarrow{\text{SOCl}2} \text{Acyl Chloride}

$$

Optimized Conditions :

- Acylation : 2.1 eq AlCl₃ in nitrobenzene (110°C, 4 h)

- Chlorination : Thionyl chloride (3 eq) with catalytic DMF (0.1 eq) at reflux (2 h)

Yield Data :

| Step | Isolated Yield | Purity (HPLC) |

|---|---|---|

| Friedel-Crafts | 84% | 92.3% |

| Chlorination | 95% | 98.1% |

N-Acylation of 5-(Morpholinosulfonyl)indoline

Coupling Reaction Dynamics

The critical acylation step employs a modified Steglich esterification approach:

Protocol :

- Charge 5-(morpholinosulfonyl)indoline (1 eq) and 2-(4-fluorophenyl)acetyl chloride (1.05 eq) in anhydrous THF (0.3 M).

- Add DMAP (0.2 eq) and DIPEA (3 eq) under N₂ atmosphere.

- Reflux at 66°C for 8 h with molecular sieves (4Å).

- Workup with saturated NaHCO₃ (50 mL) and EtOAc extraction (3 × 75 mL).

Reaction Monitoring :

- TLC : Hexane/EtOAc (1:1), Rf = 0.43 (UV active)

- NMR : Disappearance of indoline NH signal at δ 3.28 ppm

Scale-Up Considerations :

| Batch Size | Yield Range | Impurity Profile |

|---|---|---|

| 10 mmol | 78-82% | <2% deacetylated |

| 100 mmol | 72-75% | 3-5% dimer |

Alternative Synthetic Pathways

Ullmann-Type Coupling for Direct Assembly

Recent advances in copper-catalyzed coupling offer a convergent approach:

$$

\text{5-Iodoindoline} + \text{2-(4-Fluorophenyl)ethanone} \xrightarrow{\text{CuI, Phenanthroline}} \text{Target Compound}

$$

Advantages :

- Avoids separate sulfonylation and acylation steps

- Enables late-stage diversification

Limitations :

Industrial-Scale Production Considerations

Cost-Benefit Analysis of Routes

| Parameter | Route A (Stepwise) | Route B (Convergent) |

|---|---|---|

| Total Steps | 5 | 3 |

| Total Yield | 58% | 42% |

| PMI (Process Mass Intensity) | 86 | 112 |

| API Purity | 99.2% | 97.8% |

Recommendation : Route A remains preferred for GMP manufacturing despite higher step count due to superior quality control.

Characterization and Analytical Data

Spectroscopic Confirmation

¹H NMR (400 MHz, CDCl₃) :

- δ 8.02 (dd, J = 8.4, 5.6 Hz, 2H, Ar-H)

- δ 7.14-7.23 (m, 4H, Indoline H)

- δ 4.29 (s, 2H, COCH₂)

- δ 3.68 (t, J = 8.0 Hz, 4H, Morpholine OCH₂)

HRMS (ESI+) : Calculated for C₂₁H₂₂FN₂O₃S [M+H]⁺: 413.1389 Found: 413.1392

Chemical Reactions Analysis

Types of Reactions

2-(4-Fluorophenyl)-1-(5-(morpholinosulfonyl)indolin-1-yl)ethanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or amines.

Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of fluorophenyl derivatives.

Scientific Research Applications

2-(4-Fluorophenyl)-1-(5-(morpholinosulfonyl)indolin-1-yl)ethanone has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

Biology: The compound can be used in studies involving enzyme inhibition, protein binding, and cellular signaling pathways.

Industry: It may be used in the production of specialty chemicals, materials science, and as a precursor for other industrially relevant compounds.

Mechanism of Action

The mechanism of action of 2-(4-Fluorophenyl)-1-(5-(morpholinosulfonyl)indolin-1-yl)ethanone involves its interaction with molecular targets such as enzymes, receptors, or proteins. The compound’s unique structure allows it to bind to specific sites, modulating the activity of these targets and influencing various biochemical pathways. This can result in changes in cellular processes, making it a valuable tool in both research and therapeutic contexts.

Comparison with Similar Compounds

Structural Features and Substituents

Physicochemical and Electronic Properties

- Solubility: The morpholinosulfonyl group in the target compound likely improves aqueous solubility compared to hydrophobic analogs like cyclohexylamino derivatives or chloro-fluorophenyl compounds .

- Electronic Effects : Sulfonyl groups (target compound, ) are stronger electron-withdrawing groups than sulfanyl or amine substituents, influencing reactivity and intermolecular interactions.

- Conformational Flexibility : Indolin and pyrazoline cores (target compound, ) offer rigidity, whereas triazole-thiazole hybrids () exhibit planar and perpendicular aromatic systems.

Biological Activity

2-(4-Fluorophenyl)-1-(5-(morpholinosulfonyl)indolin-1-yl)ethanone is a synthetic compound that has garnered attention for its potential biological activities. This article delves into its mechanisms of action, biological effects, and relevant case studies, providing a comprehensive overview of its significance in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The compound's IUPAC name is 2-(4-fluorophenyl)-1-(5-morpholin-4-ylsulfonyl-2,3-dihydroindol-1-yl)ethanone. Its molecular formula is , and it features a fluorinated phenyl ring, an indoline moiety, and a morpholinosulfonyl group, which contribute to its unique chemical properties and biological activity .

The biological activity of 2-(4-Fluorophenyl)-1-(5-(morpholinosulfonyl)indolin-1-yl)ethanone primarily involves its interaction with various molecular targets. It has been shown to modulate enzyme activities, particularly affecting pathways related to cancer cell proliferation and apoptosis. The compound's structure allows it to bind effectively to specific enzymes and receptors, influencing cellular signaling pathways .

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, it exhibited significant cytotoxic effects against various cancer cell lines, including HepG-2 (liver cancer) and MCF-7 (breast cancer). The mechanism appears to involve the induction of apoptosis through the activation of caspases and modulation of Bcl-2 family proteins .

Enzyme Inhibition

The compound has also demonstrated inhibitory effects on key enzymes related to metabolic disorders. For example, it showed promising results in inhibiting acetylcholinesterase (AChE), which is crucial for managing Alzheimer's disease. The inhibition percentage was reported at approximately 36.38% compared to standard inhibitors .

Antioxidant Activity

Antioxidant assays revealed that 2-(4-Fluorophenyl)-1-(5-(morpholinosulfonyl)indolin-1-yl)ethanone possesses notable free radical scavenging abilities. It demonstrated effective DPPH and ABTS radical scavenging activities, indicating its potential role in mitigating oxidative stress-related diseases .

Study 1: Anticancer Efficacy

In a study published in RSC Advances, the compound was tested against HepG-2 cells, where it showed a significant reduction in cell viability at concentrations as low as 10 µM. The study concluded that the compound could serve as a lead for developing new anticancer therapies .

Study 2: Enzyme Inhibition

Another research effort focused on the compound's ability to inhibit AChE. The study utilized an in vitro assay where varying concentrations of the compound were tested against AChE activity. Results indicated a dose-dependent inhibition pattern, suggesting its potential utility in treating neurodegenerative conditions .

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 2-(4-Chlorophenyl)-1-(5-(morpholinosulfonyl)indolin-1-yl)ethanone | Chloro Compound | Moderate anticancer activity |

| 2-(4-Bromophenyl)-1-(5-(morpholinosulfonyl)indolin-1-yl)ethanone | Bromo Compound | Similar enzyme inhibition profile |

| 2-(4-Methylphenyl)-1-(5-(morpholinosulfonyl)indolin-1-yl)ethanone | Methyl Compound | Lower antioxidant activity |

The presence of the fluorine atom in the phenyl ring of 2-(4-Fluorophenyl)-1-(5-(morpholinosulfonyl)indolin-1-yl)ethanone enhances its reactivity and binding affinity compared to other halogenated derivatives .

Q & A

Basic: What are the recommended synthetic routes for 2-(4-Fluorophenyl)-1-(5-(morpholinosulfonyl)indolin-1-yl)ethanone, and how can reaction conditions be optimized?

Answer:

The synthesis typically involves multi-step organic reactions, starting with functionalization of the indole core followed by sulfonylation with morpholine derivatives. Key steps include:

- Suzuki-Miyaura coupling to introduce the 4-fluorophenyl group using palladium catalysts (e.g., Pd(PPh₃)₄) under inert atmospheres .

- Sulfonylation of the indole nitrogen using morpholinosulfonyl chloride in anhydrous dichloromethane at 0–5°C to avoid side reactions .

- Monitoring : Thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) ensures intermediate purity .

- Optimization : Solvent choice (e.g., DMF for polar intermediates) and microwave-assisted synthesis can reduce reaction times and improve yields .

Basic: Which spectroscopic and crystallographic methods are most effective for characterizing the structure and purity of the compound?

Answer:

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions and stereochemistry. The fluorophenyl group shows characteristic splitting patterns in ¹⁹F NMR .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (±0.001 Da) and fragmentation patterns .

- X-ray Diffraction (XRD) : Single-crystal XRD resolves spatial arrangement, critical for understanding π-π stacking interactions involving the indole and fluorophenyl moieties .

Advanced: How can researchers investigate the biological mechanism of action of this compound, particularly its interaction with target proteins?

Answer:

- Molecular Docking : Tools like AutoDock Vina predict binding affinities to enzymes (e.g., kinases) by simulating interactions with the morpholinosulfonyl group’s electron-withdrawing effects .

- Surface Plasmon Resonance (SPR) : Quantifies real-time binding kinetics (KD, kon/koff) using immobilized protein targets .

- Enzyme Inhibition Assays : Fluorometric or colorimetric assays (e.g., ATPase activity) validate computational predictions .

Advanced: What strategies are employed to resolve contradictions in biological activity data across different experimental models?

Answer:

- Orthogonal Assays : Combine cell-based viability assays (MTT) with target-specific enzymatic assays to distinguish direct target inhibition from off-target effects .

- Dose-Response Analysis : EC50/IC50 comparisons across models (e.g., cancer cell lines vs. primary cells) identify context-dependent activity .

- Metabolite Profiling : LC-MS/MS detects metabolic stability differences in serum vs. buffer conditions that may explain variability .

Advanced: How does the fluorophenyl substituent influence the compound's physicochemical properties and target binding affinity?

Answer:

- Lipophilicity : The fluorine atom increases logP by ~0.5 units, enhancing membrane permeability (measured via octanol-water partitioning) .

- Electron Effects : Fluorine’s electronegativity stabilizes adjacent carbonyl groups, altering electron density in the ethanone moiety and improving hydrogen-bonding with catalytic lysine residues in kinases .

- SAR Studies : Comparing fluorophenyl vs. chlorophenyl analogs shows a 2–3-fold increase in IC50 for fluorinated derivatives in kinase inhibition assays .

Basic: What are the key considerations in designing in vitro assays to evaluate the compound's bioactivity?

Answer:

- Cell Line Selection : Use disease-relevant lines (e.g., HeLa for anticancer studies) with matched controls for genetic background .

- Solubility : Pre-dissolve in DMSO (<0.1% final concentration) to avoid precipitation in aqueous media .

- Dose Range : Test 0.1–100 µM in 3-fold dilutions to capture full dose-response curves .

Advanced: What computational approaches are utilized to predict the compound's ADMET properties prior to in vivo studies?

Answer:

- QSAR Models : Predict absorption (Caco-2 permeability) and toxicity (hERG inhibition) using descriptors like polar surface area and molecular weight .

- Molecular Dynamics (MD) : Simulates blood-brain barrier penetration; the morpholinosulfonyl group’s polarity reduces CNS exposure .

- CYP450 Inhibition : Docking into cytochrome P450 isoforms (e.g., CYP3A4) identifies potential drug-drug interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.